molecular formula C18H18N2O3 B10813118 1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B10813118
M. Wt: 310.3 g/mol
InChI Key: SFNZKBUNLFUUBV-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of a pyrrolidine-2,5-dione core structure, substituted with a benzyl group and a 4-methoxyphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with 4-methoxyphenyl isocyanate, followed by cyclization to form the pyrrolidine-2,5-dione ring. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as receptors and enzymes. For instance, it has been shown to bind to retinoic acid receptor RXR-alpha and oxysterols receptor LXR-alpha, influencing various biological pathways . These interactions can modulate cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-[(4-methoxyphenyl)amino]-4-phenylpyrrole-2,5-dione
  • 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Uniqueness

1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-benzyl-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-9-7-14(8-10-15)19-16-11-17(21)20(18(16)22)12-13-5-3-2-4-6-13/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZKBUNLFUUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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